N-({3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4-dimethylbenzamide
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Overview
Description
N-[3-CHLORO-4-(4-ISOBUTYRYLPIPERAZINO)PHENYL]-N’-(3,4-DIMETHYLBENZOYL)THIOUREA is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiourea backbone, which is known for its versatility in forming hydrogen bonds and its ability to act as a ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-CHLORO-4-(4-ISOBUTYRYLPIPERAZINO)PHENYL]-N’-(3,4-DIMETHYLBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloro-4-(4-isobutyrylpiperazino)aniline with 3,4-dimethylbenzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and purification techniques like recrystallization or chromatography ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-CHLORO-4-(4-ISOBUTYRYLPIPERAZINO)PHENYL]-N’-(3,4-DIMETHYLBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in dry ether or tetrahydrofuran.
Substitution: Amines, thiols; often in the presence of a base like triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-CHLORO-4-(4-ISOBUTYRYLPIPERAZINO)PHENYL]-N’-(3,4-DIMETHYLBENZOYL)THIOUREA has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which N-[3-CHLORO-4-(4-ISOBUTYRYLPIPERAZINO)PHENYL]-N’-(3,4-DIMETHYLBENZOYL)THIOUREA exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiourea moiety can form hydrogen bonds with active site residues, while the aromatic rings may engage in π-π interactions or hydrophobic contacts. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares a similar aromatic structure and chlorine substitution, but differs in the presence of a thiazole ring instead of a thiourea moiety.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Contains a thiosemicarbazide group and an indole nucleus, offering different biological activities.
Uniqueness
N-[3-CHLORO-4-(4-ISOBUTYRYLPIPERAZINO)PHENYL]-N’-(3,4-DIMETHYLBENZOYL)THIOUREA is unique due to its combination of a piperazine ring, a thiourea moiety, and multiple aromatic substitutions
Properties
Molecular Formula |
C24H29ClN4O2S |
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Molecular Weight |
473.0 g/mol |
IUPAC Name |
N-[[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C24H29ClN4O2S/c1-15(2)23(31)29-11-9-28(10-12-29)21-8-7-19(14-20(21)25)26-24(32)27-22(30)18-6-5-16(3)17(4)13-18/h5-8,13-15H,9-12H2,1-4H3,(H2,26,27,30,32) |
InChI Key |
NLUHBQWQEQKBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl)C |
Origin of Product |
United States |
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